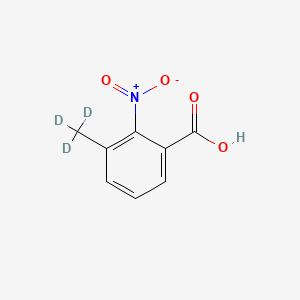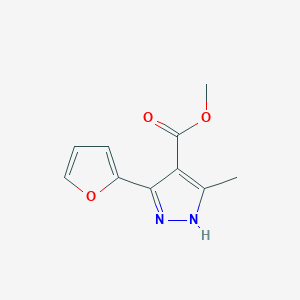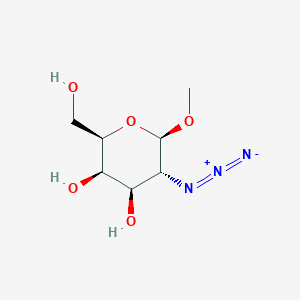
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .
Reaction Conditions:
Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to 0°C
Catalyst: Base (NaCN or KCN)
Industrial Production Methods
On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.
Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.
Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzaldehyde
Reduction: 4-Fluoro-3-phenoxybenzylamine
Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters
Wissenschaftliche Forschungsanwendungen
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .
Molecular Targets and Pathways:
Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.
Protonation: The alkoxide intermediate is protonated to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mandelonitrile: A naturally occurring cyanohydrin found in the pits of some fruits.
Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde.
Acetone Cyanohydrin: Used industrially as a source of HCN.
Uniqueness
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.
Eigenschaften
Molekularformel |
C14H10FNO2 |
|---|---|
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
InChI-Schlüssel |
FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)





